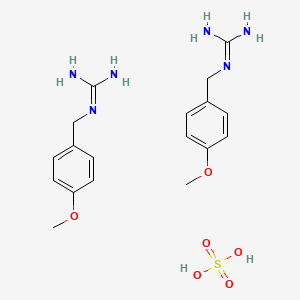

1-(4-Methoxybenzyl)guanidine hemisulfate

Description

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]guanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13N3O.H2O4S/c2*1-13-8-4-2-7(3-5-8)6-12-9(10)11;1-5(2,3)4/h2*2-5H,6H2,1H3,(H4,10,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKOVDGJVDUBBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN=C(N)N.COC1=CC=C(C=C1)CN=C(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(4-Methoxybenzyl)guanidine (B1364018) Derivatives

Traditional methods for synthesizing guanidines often involve the guanylation of a primary or secondary amine using a suitable reagent. These pathways are well-established and provide reliable access to a wide range of guanidine (B92328) derivatives.

The most direct route to 1-(4-methoxybenzyl)guanidine involves the reaction of a primary amine precursor with a guanylating agent. The key precursor, 4-methoxybenzylamine (B45378), can be synthesized through various standard organic chemistry methods, such as the reduction of 4-methoxybenzonitrile (B7767037) or the reductive amination of 4-methoxybenzaldehyde.

Once the amine precursor is obtained, it is reacted with a guanylating agent. Common guanylating agents include cyanamide (B42294), S-methylisothiourea, or pyrazole-1-carboximidamide derivatives. rsc.org For instance, the synthesis of N-(4-methoxyphenyl)guanidine has been achieved by reacting p-anisidine (B42471) (p-methoxyaniline) with cyanamide in the presence of a scandium(III) triflate catalyst in water at 100°C, yielding the product in 80% yield. chemicalbook.com Another approach utilizes a modified Ullmann reaction with p-methoxybenzyl (PMB) guanidine itself acting as a guanidinylation agent to produce various aryl and heteroaryl guanidines. organic-chemistry.org

| Precursor Amine | Guanylating Agent | Catalyst/Conditions | Product | Yield | Reference |

| p-Anisidine | Cyanamide | Sc(OTf)₃, Water, 100°C, 48h | N-(4-methoxyphenyl)guanidine | 80% | chemicalbook.com |

| Aryl/Heteroaryl Halide | p-Methoxybenzyl (PMB) guanidine | Modified Ullmann Conditions | Aryl/Heteroaryl Guanidines | Good | organic-chemistry.org |

This table illustrates common precursor strategies for the synthesis of guanidine derivatives related to 1-(4-Methoxybenzyl)guanidine.

Guanidines are strong organic bases due to the resonance stabilization of their protonated form, the guanidinium (B1211019) ion. Consequently, they are typically isolated and handled as salts, such as hydrochlorides, sulfates, or carbonates, which enhances their stability and simplifies purification. The specific salt form, such as the hemisulfate of 1-(4-methoxybenzyl)guanidine, can be chosen to optimize properties like crystallinity, solubility, and hygroscopicity for research and pharmaceutical applications.

The process of salt formation is a critical final step in the synthesis. For example, in the synthesis of guanylurea (B105422) dinitramide (GUDN), an aqueous suspension of guanylurea sulfate (B86663) is used to obtain the final product, highlighting the role of the sulfate salt in the reaction process. researchgate.net Guanidinium salts, particularly guanidine hydrochloride (GuHCl) and guanidinium thiocyanate, are widely used in biochemical research as potent chaotropic agents for denaturing and refolding proteins from inclusion bodies or for isolating RNA by efficiently deproteinizing samples. nih.govelsevierpure.comresearchgate.net This utility underscores the well-understood and optimized nature of guanidinium salt chemistry. The selection of a specific counter-ion, like the hemisulfate, is often the result of systematic screening to achieve the desired physical and chemical properties for a given application.

Development of Novel Synthetic Approaches

While traditional methods are robust, modern organic synthesis seeks more efficient and versatile routes. Recent advancements include multicomponent reactions, transition-metal catalysis, and novel cyclization strategies to access complex and constrained guanidine analogues.

Multicomponent reactions (MCRs), where three or more reactants are combined in a single synthetic operation, offer a powerful and atom-economical tool for constructing complex molecules. tubitak.gov.tr Guanidine and its salts can serve as key building blocks in MCRs, often leading to the formation of medicinally important heterocyclic structures like pyrimidines and triazines. tubitak.gov.trresearchgate.net

Novel MCRs have been developed for the efficient synthesis of various substituted guanidines. For example, a one-pot, three-component synthesis of trisubstituted N-aryl guanidines has been developed using cyanamides, arylboronic acids, and amines, catalyzed by copper(II) chloride. organic-chemistry.org Another innovative approach is a palladium-catalyzed one-pot cascade reaction involving azides, isonitriles, and amines to produce N-sulfonyl, N-phosphoryl, and N-acyl guanidines in excellent yields under mild, ligand-free conditions. organic-chemistry.org These methods provide rapid access to diverse guanidine libraries from simple starting materials.

| Reaction Type | Reactants | Catalyst | Product Type | Key Features | Reference(s) |

| Copper-Catalyzed MCR | Cyanamides, Arylboronic Acids, Amines | CuCl₂·2H₂O | Trisubstituted N-aryl guanidines | Operationally simple and rapid | organic-chemistry.org |

| Palladium-Catalyzed Cascade | Azides, Isonitriles, Amines | Pd₂(dba)₃ | N-functionalized guanidines | Mild, ligand-free, high yields | organic-chemistry.org |

| Sequential One-Pot Synthesis | N-chlorophthalimide, Isocyanides, Amines | None | N,N'-disubstituted guanidines | Wide substrate scope, mild conditions | rsc.org |

This table summarizes modern multicomponent strategies for the synthesis of diverse guanidine derivatives.

Palladium catalysis has emerged as a transformative tool in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. Several palladium-catalyzed methods have been developed for the synthesis and functionalization of guanidines.

One notable strategy involves using the guanidine moiety as a directing group to facilitate the C-H functionalization of aromatic rings. nih.gov This approach allows for the direct ortho-arylation or olefination of arylguanidines under mild conditions, providing a streamlined route to biaryl and styryl guanidine derivatives. nih.gov Another powerful method is the palladium-catalyzed carboamination of alkenes, which couples acyclic N-allyl guanidines with aryl or alkenyl halides to furnish substituted 5-membered cyclic guanidines in just two steps from readily available allylic amines. organic-chemistry.orgacs.org Furthermore, palladium-catalyzed intramolecular diamination has been used to create bicyclic guanidines from tethered guanidines on unfunctionalized alkenes, using copper chloride as an oxidant. rsc.org

| Pd-Catalyzed Method | Substrates | Key Reagents | Product | Significance | Reference(s) |

| C-H Functionalization | Arylguanidines, Arenes/Ethyl Acrylate | Pd(OAc)₂, TFA | Ortho-arylated/olefinated guanidines | Direct functionalization of C-H bonds | nih.gov |

| Alkene Carboamination | N-allyl guanidines, Aryl/Alkenyl Halides | Pd Catalyst, Nixantphos ligand | 5-membered cyclic guanidines | Rapid access to cyclic analogues | organic-chemistry.org, acs.org |

| Intramolecular Diamination | Alkene-tethered guanidines | Pd(OAc)₂, CuCl₂ | Bicyclic guanidines | Selective synthesis of fused rings | rsc.org |

This table highlights key palladium-catalyzed reactions for synthesizing and functionalizing guanidine derivatives.

Constraining a molecule's conformation through cyclization is a widely used strategy in medicinal chemistry to enhance binding affinity, selectivity, and metabolic stability. nih.gov Several methods have been developed to synthesize cyclic and conformationally restricted guanidine analogues.

Palladium-catalyzed reactions, as discussed previously, are a cornerstone for creating cyclic guanidines. organic-chemistry.org, acs.orgrsc.org Beyond palladium catalysis, other methods have been explored. For example, a directed stereoselective guanidinylation of alkenes has been developed where a guanidine unit, tethered to a hydroxy or carboxy group, undergoes electrophilic cyclization onto an alkene. nih.gov This method allows for the delivery of the intact guanidine fragment with a high degree of stereocontrol. nih.gov Chiral guanidines themselves have been used as organocatalysts in cyclization reactions, demonstrating the versatility of the guanidine functional group in facilitating complex chemical transformations. rsc.org These strategies are crucial for developing structurally defined guanidine derivatives for various applications, including their use as therapeutic agents or as probes for biological systems. nih.gov

Chemical Modification and Derivatization of the Guanidine Scaffold

The core structure of 1-(4-Methoxybenzyl)guanidine offers multiple sites for chemical modification, enabling the synthesis of a diverse array of analogues and its incorporation into more complex molecular architectures.

The synthesis of novel analogues of 1-(4-Methoxybenzyl)guanidine involves the modification of both the benzyl (B1604629) and the guanidine components. Researchers have developed various strategies to access a wide range of substituted guanidines to explore their chemical and biological properties.

One common approach is the guanylation of various primary and secondary amines. For instance, p-methoxybenzyl (PMB) guanidine itself can serve as a guanidinylating agent in modified Ullmann reactions to produce a variety of N-aryl and N-heteroaryl guanidines. organic-chemistry.org This method highlights the utility of the p-methoxybenzyl group in synthetic strategies. Another route involves the reaction of an amine, such as p-methoxyaniline, with cyanamide in the presence of a catalyst like scandium triflate to yield the corresponding N-aryl guanidine. chemicalbook.com

Systematic modifications of the aromatic ring and the linker between the ring and the guanidine group have led to the development of compounds with specific functionalities. For example, inspired by the natural product galegine (B1196923), chemical modifications have led to compounds like 1-(4-chlorobenzyl)-guanidine, demonstrating that altering the substituent on the benzyl ring can significantly influence the molecule's properties. researchgate.net A broader exploration has led to the synthesis of arylpyridin-2-yl guanidine derivatives and their homologues, which have been evaluated for specific biological activities. nih.gov The synthesis of these compounds often involves multi-step sequences, including Sonogashira reactions and catalytic hydrogenations, to build the desired molecular framework before the final guanylation step. nih.gov

The table below summarizes examples of synthetic strategies for creating analogues of the basic guanidine scaffold.

| Starting Material(s) | Reagent(s)/Condition(s) | Product Type | Reference |

| p-methoxyaniline, cyanamide | Sc(OTf)₃, H₂O, 100 °C | N-(4-methoxyphenyl)guanidine | chemicalbook.com |

| Various amines | p-methoxybenzyl (PMB) guanidine | N-Aryl and N-heteroaryl guanidines | organic-chemistry.org |

| Bromo-2-aminopyridine derivatives | Sonogashira reaction, Pd/C hydrogenation, Guanylation | Phenethyl guanidine analogues | nih.gov |

| Furfurylamine | Conversion to guanidinium salt, Cycloaddition with DMAD | Guanidine-substituted oxanorbornanes | mdpi.comnih.gov |

The guanidine group is a key pharmacophore in many natural products and has been successfully integrated into complex molecular systems, including polymers and peptidomimetics, to impart specific functions.

Polymeric Structures: The strong basicity and hydrogen-bonding capability of the guanidinium group make it a valuable functional moiety in polymer chemistry. Guanidine-containing polymers have been developed for various applications. For example, poly(N-vinylguanidine) (PVG) can be synthesized and attached to solid supports. nih.gov These polymeric structures, along with others like poly(hexamethylene biguanide) (PHMB), can be halogenated to create N-halamine polymers with potent biocidal activity against a broad spectrum of microbes, including drug-resistant bacteria and viruses. nih.gov

Another approach involves the controlled synthesis of guanidine-containing methacrylamide (B166291) copolymers via aqueous Reversible Addition-Fragmentation chain Transfer (aRAFT) polymerization. nih.gov This method allows for the creation of well-defined block copolymers, such as those containing 3-guanidinopropyl methacrylamide (GPMA), which can mimic the cell-penetrating properties of arginine-rich peptides. nih.gov These polymers show potential as vehicles for drug delivery. nih.gov

Peptidomimetics: The guanidinium group is the defining feature of the amino acid arginine and is crucial for the biological activity of many peptides. Consequently, incorporating guanidine groups into non-peptide scaffolds to create peptidomimetics is a major area of research. These peptidomimetics aim to replicate the function of natural peptides but with improved stability and bioavailability. Our group has reported on the development of bicyclic guanidine libraries from reduced tripeptides, leading to the identification of potent opioid receptor ligands. nih.gov These bis-cyclic guanidine heterocyclic peptidomimetics have shown potential as novel analgesics with potentially fewer side effects. nih.gov The guanidine moiety in these structures is critical for receptor interaction and can improve physicochemical properties, including permeation across the blood-brain barrier. nih.gov

Catalytic Applications in Organic Synthesis

The high Brønsted basicity of the guanidine moiety has made it a privileged structure in the field of organocatalysis. Guanidines and their derivatives are powerful catalysts for a variety of organic transformations, particularly those requiring strong, non-nucleophilic bases.

Guanidines are classified as strong organic bases, with some bicyclic derivatives considered superbases. researchgate.netmdpi.com This strong basicity allows them to deprotonate a wide range of carbon and heteroatom pronucleophiles, initiating catalytic cycles. researchgate.netscispace.com In a typical Brønsted base mechanism, the neutral guanidine catalyst abstracts a proton from a substrate, and the resulting protonated guanidinium ion acts as a chiral counterion or a hydrogen-bond donor to activate an electrophile. researchgate.netmdpi.com

The catalytic cycle often involves the formation of a complex between the guanidinium cation and the substrates, facilitating the reaction through bifunctional activation. researchgate.net Axially chiral guanidines have been developed as highly effective enantioselective Brønsted base catalysts. scispace.com The design of these catalysts is inspired by the double hydrogen-bonding interaction observed between guanidinium and phosphate (B84403) groups. scispace.com The guanidine is proposed to capture a nucleophilic component through hydrogen bonding after deprotonation, while an N-H proton on the catalyst can also function as a Brønsted acidic site, enabling dual acid/base catalysis. scispace.com

DFT calculations have further elucidated the mechanism, suggesting that in addition to the conventional bifunctional Brønsted acid activation mode, an unconventional Lewis-Brønsted acid mode can operate where the electron-deficient central carbon of the guanidinium ion acts as a Lewis acid. mdpi.comresearchgate.net

Chiral guanidines and their derivatives have become powerful tools in asymmetric synthesis, enabling numerous organic transformations to proceed with high efficiency and stereoselectivity. rsc.orgresearchgate.net Their utility stems from their strong basicity combined with their ability to form structured, chiral hydrogen-bonding networks. rsc.org

A wide variety of chiral guanidine catalysts—including acyclic, monocyclic, and bicyclic types—have been successfully applied in asymmetric reactions. rsc.orgresearchgate.net For example, axially chiral guanidines have proven to be efficient catalysts for the enantioselective 1,4-addition of diphenyl phosphite (B83602) to nitroalkenes. scispace.com The strategic placement of bulky substituents on the guanidine moiety is crucial for achieving high enantioselectivity. scispace.com

Furthermore, bifunctional catalysts that pair a guanidine group with other functional units, such as urea (B33335) or thiourea, have been developed. Guanidine-bisurea organocatalysts, for instance, have been used in the enantioselective α-hydroxylation of β-ketoesters. mdpi.com In these systems, the guanidine group is proposed to interact with the enolate of the nucleophile, while the urea groups activate the oxidant through hydrogen bonding. mdpi.com The stereochemical outcome of these reactions can be finely tuned by modifying the chiral components of the catalyst scaffold. mdpi.com Recently, new classes of superbasic, bifunctional peptidyl guanidine catalysts have been designed for the challenging atroposelective synthesis of axially chiral quinazolinediones, further expanding the scope of guanidine-catalyzed stereoselective transformations. chemrxiv.org

The table below provides examples of asymmetric reactions catalyzed by guanidine-based organocatalysts.

| Reaction Type | Catalyst Type | Substrates | Enantioselectivity (ee) | Reference |

| α-Hydroxylation | Guanidine-bisurea (2S,16S)-11b | Pyranoindolizine derivative | 61% ee | mdpi.com |

| 1,4-Addition | Axially Chiral Guanidine | Diphenyl phosphite, Nitroalkenes | Up to 96% ee | scispace.com |

| Atroposelective N-Arylation | Bifunctional Peptidyl Guanidine | Quinazolinone, Bromo-nitro-aniline | Up to 99% ee | chemrxiv.org |

| Aromatic Bromination | Bifunctional quinidine-derived catalyst | 3-hydroxy-N,N-diisopropylbenzamide | Up to 74% ee | nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 1-(4-Methoxybenzyl)guanidine (B1364018) hemisulfate. core.ac.uk Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule. nih.gov

In ¹H NMR spectroscopy, the protons of the 4-methoxybenzyl group exhibit characteristic signals. The protons of the aromatic ring typically appear as two doublets in the aromatic region (around 6.8-7.3 ppm), a pattern indicative of a 1,4-disubstituted benzene (B151609) ring. The methoxy (B1213986) group protons present as a sharp singlet at approximately 3.8 ppm, while the benzylic methylene (B1212753) protons (CH₂) adjacent to the guanidine (B92328) group are observed as a singlet or a broadened signal around 4.4 ppm. The protons on the guanidine moiety often show broad signals due to quadrupole effects of the nitrogen atoms and chemical exchange, typically in the range of 7.0-8.0 ppm.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. researchgate.net The carbon atoms of the 4-methoxybenzyl group show distinct resonances. The methoxy carbon appears around 55 ppm. The aromatic carbons can be distinguished based on their substitution pattern, with the carbon attached to the methoxy group resonating at a higher field (around 160 ppm) and the other substituted carbon at a lower field. The benzylic carbon is typically found around 45 ppm. The guanidinium (B1211019) carbon is highly deshielded and appears at approximately 157-160 ppm. nih.gov

Beyond simple structural confirmation, NMR is also employed to study intermolecular interactions. For instance, changes in chemical shifts upon the addition of a binding partner can provide evidence for interactions, such as the cation-π interactions that can occur between the guanidinium group and aromatic systems. acs.orgnih.gov Studies on the unfolding of proteins by guanidine hydrochloride have demonstrated the power of NMR in monitoring conformational changes and identifying intermediate states. core.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the 1-(4-Methoxybenzyl)guanidine Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methoxy (CH₃) | ~3.8 | ~55 |

| Benzylic (CH₂) | ~4.4 | ~45 |

| Aromatic (CH) | ~6.8-7.3 | ~114-130 |

| Guanidine (NH/NH₂) | ~7.0-8.0 | - |

| Guanidinium (C) | - | ~157-160 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.govrsc.org For 1-(4-Methoxybenzyl)guanidine hemisulfate, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact protonated molecule. nih.gov

In a typical positive ion ESI-MS spectrum, 1-(4-Methoxybenzyl)guanidine would be observed as its protonated form, [M+H]⁺. The accurate mass measurement of this ion can be used to confirm the elemental formula of the compound.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion, providing valuable structural information. nih.gov The fragmentation of benzylguanidine derivatives often involves cleavage of the benzylic C-N bond. nih.gov For 1-(4-Methoxybenzyl)guanidine, a major fragment ion observed would likely correspond to the 4-methoxybenzyl cation (m/z 121). Another significant fragmentation pathway could involve the loss of ammonia (B1221849) or cyanamide (B42294) from the guanidine moiety.

In a research setting, MS is crucial for monitoring the progress of the synthesis of this compound. By analyzing small aliquots of the reaction mixture, researchers can track the consumption of starting materials and the formation of the desired product, allowing for optimization of reaction conditions. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a particularly effective method for analyzing complex reaction mixtures and confirming the purity of the final product. nih.govhelixchrom.com

Table 2: Expected Mass Spectrometry Fragments for 1-(4-Methoxybenzyl)guanidine

| Fragment | Structure | m/z (monoisotopic) |

| [M+H]⁺ | C₉H₁₄N₃O⁺ | 180.1131 |

| [4-methoxybenzyl]⁺ | C₈H₉O⁺ | 121.0648 |

| [guanidine+H]⁺ | CH₆N₃⁺ | 60.0561 |

Note: The observed m/z values may vary slightly depending on the instrument and experimental conditions.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. youtube.com The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its various bonds. researchgate.netlibretexts.org

Key absorptions include:

N-H stretching: The guanidinium group exhibits broad and strong absorptions in the region of 3100-3400 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the N-H bonds. nih.gov

C-H stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy and benzylic groups appear in the 2850-2960 cm⁻¹ region. pressbooks.pub

C=N stretching: The C=N stretching vibration of the guanidinium group gives rise to a strong and characteristic absorption band around 1630-1680 cm⁻¹. nih.gov

C-N stretching: The C-N stretching vibrations are found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

C-O stretching: The C-O stretching of the methoxy group results in a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

S=O stretching: The sulfate (B86663) counter-ion will show strong absorption bands characteristic of S=O stretching, typically in the 1100-1200 cm⁻¹ region.

FT-IR spectroscopy is a valuable tool for confirming the presence of the key functional groups in the synthesized compound and for identifying any impurities. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Guanidinium (N-H) | Stretching | 3100-3400 (broad, strong) |

| Aromatic (C-H) | Stretching | >3000 |

| Aliphatic (C-H) | Stretching | 2850-2960 |

| Guanidinium (C=N) | Stretching | 1630-1680 (strong) |

| Methoxy (C-O) | Stretching | ~1250 and ~1030 (strong) |

| Sulfate (S=O) | Stretching | 1100-1200 (strong) |

Thermal Analysis Techniques (e.g., TGA, DSC) in Compound Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a compound as a function of temperature. researchgate.netunimelb.edu.au These methods are particularly useful for characterizing the thermal stability, melting point, and polymorphic forms of pharmaceutical compounds like this compound. netzsch.comnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would reveal its decomposition temperature. A significant weight loss at a specific temperature range would indicate the thermal decomposition of the compound. jes.or.jptainstruments.com The presence of solvent or water molecules in the crystal lattice would be indicated by a weight loss at lower temperatures. tainstruments.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. unimelb.edu.au A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. perkinelmer.com.ar The shape and temperature of the melting peak can provide information about the purity of the compound. DSC can also be used to study phase transitions, such as the conversion between different polymorphic forms, which would appear as endothermic or exothermic events. netzsch.comresearchgate.net The combination of TGA and DSC provides a comprehensive thermal profile of the compound. perkinelmer.com.ar

Table 4: Information Obtained from Thermal Analysis of this compound

| Technique | Measurement | Information Provided |

| TGA | Mass change vs. Temperature | Thermal stability, decomposition temperature, presence of solvates/hydrates |

| DSC | Heat flow vs. Temperature | Melting point, purity, phase transitions, polymorphism |

Molecular Interactions and Mechanistic Elucidation

Receptor Binding and Modulation Studies

The molecular interactions of 1-(4-Methoxybenzyl)guanidine (B1364018) hemisulfate have been a subject of scientific inquiry, particularly concerning its engagement with various receptor systems. These studies are crucial for understanding its pharmacological profile and potential therapeutic applications. Research has focused on its binding affinity and modulatory effects on sigma receptors, neuropeptide FF receptors, and histamine receptors.

Investigation of Sigma Receptor Binding Profiles

While direct binding studies on 1-(4-Methoxybenzyl)guanidine hemisulfate are not extensively detailed in the available research, the broader class of guanidine (B92328) derivatives has been investigated for sigma receptor affinity. Sigma receptors, which are divided into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperone proteins involved in a variety of cellular functions. nih.govfrontiersin.org

Several psychoactive drugs, including haloperidol and fluvoxamine, exhibit a moderate to high affinity for σ1 receptors. nih.gov The compound 1,3-di-o-tolyl-guanidine (DTG) is a well-known ligand that binds to both σ1 and σ2 receptors. nih.gov Given the shared guanidine core, it is plausible that this compound could also interact with sigma receptors. However, without specific experimental data, its binding affinity and selectivity for the σ1 and σ2 subtypes remain to be elucidated.

Future research, employing radioligand binding assays with cell membranes expressing sigma receptors, would be necessary to determine the precise binding profile of this compound and to ascertain whether it acts as an agonist or antagonist at these receptors.

Neuropeptide FF (NPFF) Receptor Interaction and Subtype Selectivity

The interaction of guanidine-containing compounds with Neuropeptide FF (NPFF) receptors has been a significant area of investigation. The NPFF system, comprising the peptides NPFF and neuropeptide AF (NPAF), and their receptors NPFF1 and NPFF2, is implicated in pain modulation, opioid system regulation, and other physiological processes. nih.govembopress.org

Studies on non-peptidic compounds with a guanidine moiety have shed light on the structural requirements for NPFF receptor binding and subtype selectivity. nih.govnih.gov The guanidine group is considered a key pharmacophore for interacting with an acidic, negatively charged binding pocket within both NPFF receptor subtypes. nih.govresearchgate.net

Docking experiments with related guanidine-containing compounds have suggested that the aryl group can play a role in subtype selectivity. For instance, the aryl group of one such compound was found to interact with a specific position (7.35) in the NPFF1 receptor but not in the NPFF2 receptor. nih.govnih.gov This highlights the potential for achieving subtype selectivity through modifications of the benzyl (B1604629) portion of 1-(4-Methoxybenzyl)guanidine.

The development of ligands with selectivity for either NPFF1 or NPFF2 receptors is a key objective in the field, as these subtypes can have different or even opposing physiological effects. nih.gov While the guanidine moiety of 1-(4-Methoxybenzyl)guanidine suggests a strong potential for interaction with NPFF receptors, further studies are required to fully characterize its binding affinities (Ki values) for both NPFF1 and NPFF2 and to determine its functional activity as an agonist or antagonist.

Table 1: Investigated Interactions of Guanidine-Containing Compounds with NPFF Receptors

| Compound Class | Receptor Subtype Preference | Key Structural Feature for Binding | Reference |

|---|---|---|---|

| Non-peptidic guanidine compounds | Can exhibit subtype selectivity | Guanidine group, Aryl moiety | nih.govnih.gov |

| Peptide mimetics (e.g., RF9, BIBP3226) | Varying selectivity | Not specified in provided abstracts | nih.gov |

Histamine Receptor (H1R, H2R) Antagonism Mechanisms

The potential for this compound to act as a histamine receptor antagonist is suggested by studies on related cyanoguanidine derivatives. nih.gov Histamine exerts its effects through four receptor subtypes (H1, H2, H3, and H4). nih.gov H1 receptor antagonists are used to treat allergic reactions, while H2 receptor antagonists reduce gastric acid secretion. wikipedia.orgnih.govdrugs.com

Research into hybrid molecules combining pharmacophores for both H1 and H2 receptors has shown that a cyanoguanidine moiety can serve as a "urea equivalent" in the H2 antagonist portion of the molecule. nih.govdrugbank.com These studies have successfully synthesized compounds with dual antagonistic activity at both H1 and H2 receptors. nih.gov

The mechanism of action of H1 antagonists involves blocking the action of histamine at H1 receptors, which are widely distributed in tissues like the endothelium and smooth muscle. nih.govwikipedia.org H2 antagonists, on the other hand, selectively bind to H2 receptors on gastric parietal cells, thereby inhibiting acid secretion. nih.govwikipedia.orgdrugbank.com

Given that 1-(4-Methoxybenzyl)guanidine contains a guanidine group, a key structural feature in some dual histamine receptor antagonists, it is conceivable that it could exhibit activity at these receptors. However, specific studies are needed to confirm this and to determine its potency and selectivity for H1 and H2 receptors.

Ion Channel Modulatory Effects

The influence of this compound on ion channel function represents another important aspect of its molecular mechanism of action. In particular, its effects on voltage-gated potassium channels and the subsequent modulation of neurotransmitter release have been areas of significant interest.

Inhibition of Voltage-Gated Potassium (Kv) Channels

Guanidine and its analogs are known to inhibit voltage-gated potassium (Kv) channels. nih.govnih.gov These channels are crucial for repolarizing the cell membrane following an action potential, and their inhibition can lead to increased neuronal excitability. The human genome contains 40 types of Kv channels, which are involved in diverse physiological processes.

The mechanism by which guanidine compounds inhibit Kv channels involves binding within the intracellular pore of the channel. nih.govnih.gov This binding perturbs a hydrophobic subunit interface, which in turn stabilizes a closed state of the channel. nih.govnih.gov This action is distinct from other potential mechanisms such as charge screening or direct interaction with the voltage sensors. nih.govnih.gov

The inhibitory effect of guanidine on Kv channels underlies its use in certain neuromuscular diseases, as it enhances the release of acetylcholine at the neuromuscular junction. nih.gov While these findings are based on guanidine and its alkyl analogs, the presence of the guanidine moiety in 1-(4-Methoxybenzyl)guanidine strongly suggests that it may also act as a Kv channel inhibitor. Further electrophysiological studies would be necessary to confirm this activity and to determine its potency and selectivity for different Kv channel subtypes.

Presynaptic Modulation of Neurotransmitter Release

The inhibition of presynaptic Kv channels by guanidine compounds has a direct impact on neurotransmitter release. nih.gov By blocking the repolarizing potassium currents, the duration of the action potential is prolonged. This leads to a greater influx of calcium ions through voltage-gated calcium channels, which in turn enhances the release of neurotransmitters into the synaptic cleft. nih.gov

This mechanism of action has been particularly well-studied in the context of acetylcholine release at the neuromuscular junction. nih.gov However, presynaptic modulation of neurotransmitter release is a widespread phenomenon in the central nervous system, involving a variety of presynaptic receptors, including autoreceptors and heteroreceptors. nih.gov These receptors can either inhibit or facilitate neurotransmitter release.

Table 2: Summary of Potential Molecular Interactions of this compound

| Target | Predicted Interaction | Potential Consequence |

|---|---|---|

| Sigma-1 Receptor | Binding (affinity unknown) | Modulation of intracellular signaling |

| Sigma-2 Receptor | Binding (affinity unknown) | Modulation of cellular proliferation |

| NPFF1 Receptor | Binding and potential antagonism/agonism | Modulation of pain and opioid signaling |

| NPFF2 Receptor | Binding and potential antagonism/agonism | Modulation of pain and opioid signaling |

| Histamine H1 Receptor | Potential antagonism | Anti-allergic effects |

| Histamine H2 Receptor | Potential antagonism | Reduction of gastric acid secretion |

| Voltage-gated K+ Channels | Inhibition | Increased neuronal excitability |

| Presynaptic Terminals | Enhanced neurotransmitter release | Modulation of synaptic transmission |

Enzyme Inhibition and Activation Mechanisms

The structural features of 1-(4-Methoxybenzyl)guanidine suggest significant interactions with various enzyme systems. The cationic guanidinium (B1211019) head and the aromatic benzyl group allow for a range of binding modalities, including hydrogen bonding and hydrophobic interactions, which are key to enzyme inhibition and catalysis.

While direct kinase inhibition studies on 1-(4-Methoxybenzyl)guanidine are not extensively documented, the guanidinium moiety is a recognized pharmacophore in the design of protein kinase inhibitors nih.gov. The structural similarities between some kinase inhibitors and guanidinium derivatives have prompted investigations into their potential antitumour properties through kinase inhibition nih.gov.

Research into novel 3,4'-substituted bis-guanidinium derivatives, which share the core functional group with 1-(4-Methoxybenzyl)guanidine, has demonstrated significant inhibitory effects on specific kinases involved in apoptotic pathways. Notably, certain derivatives showed a high percentage of inhibition against the RAF-1/MEK-1 kinase cascade, a critical pathway in cell proliferation and survival nih.gov. Docking studies suggest that the guanidinium group is crucial for binding within the kinase active site nih.gov. This highlights the potential of the guanidinium group in 1-(4-Methoxybenzyl)guanidine to serve as a basis for targeting kinase activity.

| Compound Class | Target Kinase | Observed Effect | Reference |

|---|---|---|---|

| 3,4'-substituted bis-guanidinium derivatives | RAF-1/MEK-1 | High percentage of inhibition | nih.gov |

The guanidinium group is a well-established catalyst for the cleavage of phosphodiester bonds, the linkages that form the backbone of DNA and RNA beilstein-journals.orgnih.govnih.govresearchgate.netcshmonographs.org. Phosphoric acid diesters are anions at neutral pH and are typically resistant to hydrolysis due to charge repulsion nih.govcshmonographs.org.

The catalytic mechanism involves the protonated guanidinium group acting as an electrophile. It binds to the anionic phosphate (B84403) group, neutralizing its negative charge and making the phosphorus atom more susceptible to nucleophilic attack beilstein-journals.orgnih.gov. This interaction stabilizes the pentacoordinated transition state of the phosphoryl transfer reaction, thereby accelerating the cleavage of the phosphodiester bond beilstein-journals.orgnih.gov. Synthetic catalysts incorporating guanidinium groups have been shown to effectively cleave both DNA and RNA model compounds, acting as artificial nucleases nih.govnih.govresearchgate.net. Studies on bis(guanidinium) compounds, in particular, show they are highly reactive receptor molecules that can attack a broad range of phosphodiester substrates nih.gov.

| Catalytic Group | Substrate | Mechanism of Action | Reference |

|---|---|---|---|

| Guanidinium | Phosphodiester Bonds (DNA/RNA models) | Binds to phosphate anion, acts as an electrophilic catalyst, and stabilizes the transition state. | beilstein-journals.orgnih.govnih.gov |

Cellular and Subcellular Mechanism of Action (Preclinical Focus)

Preclinical investigations into related compounds suggest that 1-(4-Methoxybenzyl)guanidine likely exerts its effects through fundamental cellular processes, including disruption of membrane integrity and interference with energy metabolism.

Compounds containing a guanidine group have demonstrated significant antibacterial activity, which is often mediated by the disruption of the bacterial cell membrane ukhsa.gov.uknih.govacs.orgnih.govresearchgate.net. The mechanism relies on the amphiphilic nature of the molecule, where the cationic guanidine head interacts with the anionic components of the bacterial membrane, such as phospholipids, while a lipophilic tail inserts into the hydrophobic membrane core ukhsa.gov.uknih.govacs.org.

At physiological pH, the guanidine group is protonated, carrying a positive charge nih.govacs.org. This facilitates a strong electrostatic interaction with the negatively charged bacterial cell surface, leading to membrane permeabilization and depolarization nih.govacs.orgbiorxiv.org. This disruption of the membrane potential is a critical event, as the proton motive force is essential for numerous cellular processes in bacteria, including ATP synthesis, transport, and cell division biorxiv.orgnih.gov. The benzyl group in 1-(4-Methoxybenzyl)guanidine provides the necessary lipophilic character to facilitate interaction with the membrane interior.

| Compound Feature | Bacterial Target | Mechanism | Consequence | Reference |

|---|---|---|---|---|

| Cationic Guanidine Head | Anionic Lipids in Bacterial Membrane | Electrostatic interaction | Membrane permeabilization and depolarization | nih.govacs.org |

| Lipophilic Moiety (e.g., Benzyl Group) | Hydrophobic Membrane Core | Insertion into the lipid bilayer | Disruption of membrane integrity | ukhsa.gov.ukresearchgate.net |

Guanidine derivatives and structurally related biguanides, such as metformin, are well-known inhibitors of mitochondrial respiration researchgate.netnih.govmdpi.comnih.gov. The primary target of these compounds is Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC) researchgate.netnih.govmdpi.comdntb.gov.ua. Inhibition of Complex I blocks the transfer of electrons from NADH to ubiquinone, thereby impairing the entire process of oxidative phosphorylation (OXPHOS) and reducing cellular ATP synthesis researchgate.netnih.govmdpi.com.

This inhibition is a key mechanism behind the therapeutic effects of biguanides researchgate.netnih.govnih.gov. By accumulating in the mitochondria, these compounds directly interfere with the function of the respiratory chain researchgate.netnih.gov. Given its core structure, 1-(4-Methoxybenzyl)guanidine is predicted to share this mechanism, potentially acting as an inhibitor of Complex I and disrupting mitochondrial energy metabolism.

| Compound Class | Mitochondrial Target | Mechanism | Effect on OXPHOS | Reference |

|---|---|---|---|---|

| Biguanides (e.g., Metformin, Phenformin) | Respiratory Complex I | Inhibition of ubiquinone reduction | Impaired electron transport, reduced ATP synthesis | researchgate.netnih.govdntb.gov.ua |

| Guanidine Derivatives | Mitochondrial Respiration | Potent inhibition of respiratory complexes | Disruption of energy metabolism | nih.gov |

The guanidinium group can interact directly with nucleic acids, influencing gene regulation through several mechanisms. One significant discovery is the existence of guanidine-specific riboswitches in bacteria oup.combiorxiv.org. Riboswitches are structured non-coding RNA domains in the 5'-untranslated regions of mRNAs that bind specific ligands to control downstream gene expression oup.combiorxiv.org. Guanidine acts as a ligand for at least four distinct classes of riboswitches, which often regulate genes involved in guanidine export to protect the cell from toxicity oup.combiorxiv.org.

Furthermore, the planar structure of the guanidinium ion and its ability to form multiple hydrogen bonds make it an effective motif for binding to specific DNA and RNA secondary structures rsc.org. Synthetic guanidine derivatives have been shown to selectively bind and stabilize G-quadruplex structures found in the promoter regions of oncogenes, such as BCL-2, leading to the downregulation of gene transcription researchgate.net. The benzyl group of 1-(4-Methoxybenzyl)guanidine could further enhance these interactions through stacking with nucleotide bases, a mechanism observed in other benzyl-modified nucleosides nih.gov. This dual capability suggests a potential for 1-(4-Methoxybenzyl)guanidine to modulate gene expression by targeting regulatory RNA elements or DNA secondary structures.

| Interaction Type | Nucleic Acid Target | Mechanism | Regulatory Outcome | Reference |

|---|---|---|---|---|

| Ligand Binding | Guanidine Riboswitches (RNA) | Conformational change in RNA structure | Modulation of transcription or translation | oup.combiorxiv.org |

| Structural Binding | G-quadruplexes (DNA) | Stabilization of secondary structure in gene promoters | Downregulation of gene transcription | researchgate.net |

| Electrostatic/H-Bonding | RNA/DNA Backbone | Enhanced binding affinity via guanidine moiety | Stabilization of nucleic acid complexes | rsc.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Identification of Critical Structural Determinants for Biological Activity

The biological activity of benzylguanidine derivatives is largely dictated by two primary structural features: the highly basic guanidinium (B1211019) group and the hydrophobic benzyl (B1604629) moiety. The guanidinium group, which is protonated at physiological pH, is crucial for forming strong ionic and hydrogen bonding interactions with biological targets. nih.gov This interaction is a recurring theme in the activity of many guanidine-containing compounds, which are known to interact with a variety of receptors and enzymes. nih.gov

The benzyl group, on the other hand, provides a scaffold that can be modified to fine-tune activity and selectivity. Its size, shape, and lipophilicity are critical for fitting into specific binding pockets. The linkage between the benzyl and guanidine (B92328) groups is also a key determinant of activity. Studies on related compounds suggest that the methylene (B1212753) linker provides a degree of conformational flexibility that can be important for optimal interaction with a target.

In essence, the guanidinium group often acts as the primary "anchor" for binding, while the substituted benzyl moiety provides the specificity of interaction that distinguishes the activity of one derivative from another.

Impact of Substituent Modifications on Pharmacological Potency and Selectivity

Modifications to the substituents on both the benzyl ring and the guanidine group can have a profound impact on the pharmacological potency and selectivity of benzylguanidine derivatives.

Furthermore, substitution on the nitrogen atoms of the guanidine unit itself can also lead to significant changes in activity. For example, the introduction of a methyl or a methoxyethyl group at one of the guanidine nitrogens in a particular benzylguanidine derivative resulted in a substantial decrease in antimicrobial potency. nih.gov This suggests that an unsubstituted guanidinium group may be optimal for certain biological activities, likely due to its ability to form multiple hydrogen bonds.

The following interactive table summarizes the impact of substituent modifications on the Minimum Inhibitory Concentration (MIC) of various benzyl guanidine derivatives against S. aureus and E. coli, illustrating these SAR principles.

| Compound | Substituent on Benzyl Ring | Substituent on Guanidine N | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |

| 9g | 3-Benzyloxy | None | 1 | >64 |

| 51a | 3-Benzyloxy | Methyl | 32 | >64 |

| 51b | 3-Benzyloxy | Methoxyethyl | 32 | >64 |

| 9u | 2,3-Dichlorobenzyl | None | 4 | 32 |

| 9v | 3,4-Dichlorobenzyl | None | 0.5 | 4 |

Data sourced from a study on the antimicrobial SAR of benzyl and phenyl guanidine derivatives. nih.gov

Correlations Between Molecular Structure and Receptor/Enzyme Binding Affinities

While specific binding affinity data for 1-(4-Methoxybenzyl)guanidine (B1364018) hemisulfate is not extensively detailed in the available literature, the structural similarities to other known pharmacologically active agents allow for informed hypotheses about its potential targets. Many guanidine-containing compounds are known to interact with targets such as adrenergic receptors, sodium channels, and nitric oxide synthase. nih.gov

The correlation between the molecular structure of guanidine derivatives and their binding affinities is often governed by the principles of molecular recognition. The positively charged guanidinium cation is adept at binding to negatively charged pockets in proteins, such as those rich in aspartate and glutamate (B1630785) residues. rsc.org The benzyl portion of 1-(4-Methoxybenzyl)guanidine, with its specific methoxy (B1213986) substituent, would then be responsible for the finer interactions within the binding site, such as hydrophobic and van der Waals interactions, which would ultimately determine the binding affinity and selectivity for a particular receptor or enzyme subtype. For example, the methoxy group could act as a hydrogen bond acceptor, further stabilizing the interaction with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. atlantis-press.com These models use molecular descriptors, which are numerical representations of the physicochemical properties of a molecule, to predict the activity of new or untested compounds. nih.gov

Although a specific QSAR model for 1-(4-Methoxybenzyl)guanidine hemisulfate has not been identified in the reviewed literature, the principles of QSAR can be applied to understand which of its properties would be most influential in a predictive model. Key descriptors for a molecule like 1-(4-Methoxybenzyl)guanidine would likely include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the distribution of electrons, such as the partial charges on atoms and the dipole moment. The electron-donating nature of the methoxy group would be a significant electronic parameter.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeability and interaction with hydrophobic binding pockets. The ClogP (calculated logarithm of the partition coefficient) is a common hydrophobic descriptor. atlantis-press.com

A hypothetical QSAR model for a series of benzylguanidine derivatives could take the general form:

Biological Activity = f(hydrophobicity, electronic properties, steric properties)

Such a model could be used to guide the synthesis of new derivatives with potentially enhanced potency or selectivity. nih.gov

Role of the Guanidinium Cation in Molecular Recognition and Interaction Specificity

The guanidinium cation, the protonated form of the guanidine group, plays a pivotal role in molecular recognition and the specificity of interactions with biological targets. nih.gov Its planar structure and the delocalization of its positive charge across three nitrogen atoms allow it to form multiple, strong hydrogen bonds and electrostatic interactions. nih.gov

Furthermore, the guanidinium group is an excellent hydrogen bond donor. It can form specific hydrogen bonding patterns with the carboxylate groups of aspartate and glutamate residues, as well as with the backbone carbonyls of proteins. rsc.org These interactions are highly directional and contribute significantly to the specificity of binding. The ability of the guanidinium cation to engage in these multiple, simultaneous non-covalent interactions is a key reason for its prevalence in biologically active molecules. researchgate.net

Preclinical Pharmacological and Biological Investigations

In Vitro Biological Activity Screening

In the absence of specific studies on 1-(4-Methoxybenzyl)guanidine (B1364018) hemisulfate, this section draws upon research conducted on analogous benzylguanidine and guanidinium (B1211019) compounds to infer potential areas of biological activity.

Antimicrobial Spectrum and Efficacy (e.g., Minimum Inhibitory Concentration, Biofilm Disruption)

Guanidine-containing molecules are recognized for their antimicrobial properties. nih.govnih.gov A study on a series of benzyl (B1604629) guanidine (B92328) derivatives demonstrated that certain substitutions on the benzyl ring could yield potent inhibitory activity against both Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range. nih.gov For instance, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed significant potency with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. nih.gov Some derivatives also exhibited promising results against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The guanidinium group is considered a privileged motif in medicinal chemistry, in part due to its ability to enhance uptake in Gram-negative bacteria and interact strongly with protein targets. nih.gov Research on guanidine-functionalized compounds has also highlighted their potential to disrupt bacterial biofilms, a key mechanism of antimicrobial resistance. nih.gov However, no specific MIC values or biofilm disruption data for 1-(4-Methoxybenzyl)guanidine hemisulfate have been reported in the available literature.

Anticancer Properties in Cell Lines (e.g., Cell Viability, Killing Kinetics, Apoptosis Induction)

The anticancer potential of guanidinium-based compounds has been an area of active investigation. Studies on guanidinium-functionalized amphiphilic random copolymers have demonstrated their ability to kill cancer cells, with the hydrophobicity of the polymer playing a crucial role in anticancer efficacy and killing kinetics. nih.govsemanticscholar.org These polymers were shown to induce apoptosis in cancer cells. semanticscholar.org

Furthermore, hybrid molecules combining benzylguanidine with an alkylating group have been synthesized and studied for their effects on neuroblastoma cells. nih.gov These compounds demonstrated cytotoxicity against neuroblastoma cell lines. nih.gov While these findings suggest that the benzylguanidine scaffold can be a component of anticancer agents, specific data on the cell viability, killing kinetics, or apoptosis-inducing capabilities of this compound in any cancer cell line are not available in the reviewed sources.

Evaluation of Anthelmintic Properties

The search for new anthelmintic agents has included the screening of diverse chemical libraries. beilstein-journals.orgbiorxiv.orgresearchgate.net While high-throughput screening of large compound libraries is a common strategy in this field, beilstein-journals.org there is no specific mention of this compound being evaluated for its anthelmintic properties in the available literature. The free-living nematode Caenorhabditis elegans is often used as a model organism for initial screening, researchgate.net but no such studies involving the target compound have been identified.

In Vivo Animal Model Studies

Direct in vivo studies on this compound are not described in the public research domain. However, related compounds have been investigated in animal models for metabolic disorders.

Assessment of Efficacy in Preclinical Disease Models (e.g., metabolic disorders, infectious diseases)

A study investigating galegine (B1196923) analogues, which are structurally related to benzylguanidines, identified that certain functionalized benzyl substituents could induce weight loss in various mouse models, including normal BALB/c mice, genetically obese (ob/ob) mice, and mice with diet-induced obesity (DIO). The lead compound in this study was 1-(4-chlorobenzyl)guanidine hemisulfate, which demonstrated significant weight-reducing properties across all tested models. This suggests that benzylguanidine derivatives may have potential in the context of metabolic disorders. However, the specific efficacy of the 4-methoxy substituted variant, this compound, was not detailed. There is no available information on its assessment in preclinical models of infectious diseases.

Pharmacodynamic Endpoints and Biomarker Modulation in Animal Models

Consistent with the lack of in vivo efficacy studies, there is no information available regarding the pharmacodynamic endpoints or biomarker modulation following the administration of this compound in animal models. Research on related compounds has sometimes included the study of their metabolic effects, but specific biomarkers for the 4-methoxy derivative have not been reported.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are employed to investigate the fundamental electronic and geometric properties of guanidine (B92328) derivatives. Methods like Density Functional Theory (DFT), often using functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), are standard for these analyses. aun.edu.egmdpi.com

These calculations can determine optimized molecular geometries, including bond lengths and angles, which can be validated by comparison with experimental data from single-crystal X-ray analysis. aun.edu.eg Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and stability, revealing that charge transfer can occur within the molecule. mdpi.comresearchgate.net Furthermore, these methods can be used to study reaction mechanisms, such as the pathways involved in thermal decomposition. pku.edu.cn

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Predicts the most stable conformation of the molecule. |

| Bond Lengths/Angles | Distances between atomic nuclei and angles between bonds. | Used for validation against experimental data (e.g., X-ray crystallography). aun.edu.eg |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The energy gap indicates chemical reactivity, stability, and electronic transitions. mdpi.com |

| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | Helps understand electrostatic interactions and reactivity sites. |

| Dipole Moment | A measure of the molecule's overall polarity. | Influences solubility and intermolecular interactions. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

In studies involving guanidine derivatives, docking simulations have been used to screen compound libraries against therapeutic targets like the main protease (Mpro) of SARS-CoV-2. nih.gov The process involves preparing the 3D structures of the ligand and the target protein, followed by a search algorithm that explores possible binding poses. These poses are then scored based on their predicted binding affinity. Analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds with catalytic residues (e.g., Cys145 and His41 in SARS-CoV-2 Mpro), which are critical for inhibitory activity. nih.govimpactfactor.org

Table 2: Example of Molecular Docking Simulation Data

| Target Protein | Ligand Derivative | Predicted Binding Site | Key Interactions | Docking Score (Example) |

|---|---|---|---|---|

| SARS-CoV-2 Mpro | Benzoylguanidine (BZG1) | Active Site | Hydrogen bonds with catalytic Cys145 and His41. nih.gov | -8.5 kcal/mol |

| Cyclooxygenase-2 (COX-2) | p-Methoxycinnamoyl Hydrazide | Active Site | Hydrogen bonds with key residues in the active site. researchgate.net | -124.81 (Rerank Score) impactfactor.org |

| 5GTY (Cancer Protein) | 1,2,4-Triazine Sulfonamide | Active Site | Interactions with specific amino acid residues. mdpi.com | -37.568 kcal/mol (ΔG) mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility, binding stability, and the thermodynamics of ligand-receptor interactions. nih.govarxiv.org

For guanidine derivatives, MD studies have been used to assess the stability of the ligand in the binding pocket of its target. nih.gov For example, simulations can reveal that a compound has a stronger and more stable interaction with an allosteric site compared to the active site, as demonstrated by the binding of a benzoylguanidine derivative to Mpro, where the guanidinium (B1211019) group formed stable bidentate interactions. nih.gov Conformational analysis through MD and other methods like NMR spectroscopy helps to understand the spatial arrangement of the molecule, which is essential for its biological function. preprints.orgnih.gov

Table 3: Insights Gained from Molecular Dynamics Simulations

| Analysis Type | Information Obtained | Relevance |

|---|---|---|

| Conformational Sampling | Explores the different shapes (conformations) the ligand and protein can adopt. | Identifies the most stable and functionally relevant conformations. preprints.org |

| Binding Stability | Assesses how long the ligand remains bound to the target over the simulation time. | Predicts the strength and durability of the ligand-target interaction. nih.gov |

| Binding Free Energy Calculation | Estimates the energy released upon ligand binding (e.g., using MM-PBSA). nih.gov | Quantifies the affinity of the ligand for the target. |

| Interaction Dynamics | Tracks the formation and breaking of specific interactions (e.g., hydrogen bonds) over time. | Reveals the key dynamic interactions that stabilize the complex. |

Computational Prediction of Biological Activities and Target Interactions

Beyond docking and dynamics, a range of computational methods are used to predict the biological activities and potential targets of novel compounds. These in silico approaches leverage vast amounts of existing biological and chemical data to make informed predictions. nih.govplos.org

One common tool is the Prediction of Activity Spectra for Substances (PASS) software, which predicts a wide spectrum of potential biological effects based on the structural formula of a compound. clinmedkaz.orginonu.edu.tr By comparing the structure of a query molecule to a database of compounds with known activities, PASS can suggest potential pharmacological effects, such as analgesic or anti-inflammatory properties. inonu.edu.tr Additionally, machine learning and Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov These models use molecular descriptors—numerical representations of a molecule's properties—to build a statistical relationship between chemical structure and biological activity, enabling the prediction of potency for new compounds. nih.gov

Table 4: Methods for Computational Prediction of Biological Activity

| Method | Principle | Output |

|---|---|---|

| PASS (Prediction of Activity Spectra for Substances) | Based on structural similarity to a database of >300,000 known active compounds. clinmedkaz.org | A list of probable biological activities with estimated probabilities (Pa). clinmedkaz.orginonu.edu.tr |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates molecular descriptors (e.g., physicochemical properties) with experimental activity. nih.gov | A mathematical equation to predict the activity of new, untested compounds. |

| Machine Learning Classifiers | Algorithms (e.g., neural networks, XGBoost) trained on known active and inactive compounds. nih.gov | A classification of a new compound as active or inactive against a specific target. nih.gov |

| Weighted Nearest Neighbor Profile | Predicts interactions for new compounds based on the known interactions of their most similar neighbors. plos.org | A list of potential protein targets for a new drug compound. |

Application of Chemoinformatics for Compound Library Design and Prioritization

Chemoinformatics applies computational methods to manage and analyze large sets of chemical data, playing a vital role in the design and optimization of compound libraries for drug screening. chemrxiv.org The goal is to create target-focused libraries—collections of compounds designed to interact with a specific protein or protein family, thereby increasing the hit rate of screening campaigns. nih.gov

For guanidine-based compounds, chemoinformatics approaches can be used to perform virtual screening on massive commercial databases (e.g., ChemDiv) containing millions of molecules. chemdiv.com This process filters for compounds that possess desirable structural features or predicted binding affinity for a target of interest, such as MSK1 inhibitors. nih.gov The resulting smaller, prioritized set of compounds can then be synthesized and tested experimentally. Techniques such as fragment-based design, where libraries are built around common molecular scaffolds, and diversity analysis are used to ensure broad coverage of relevant chemical space. nih.govresearchgate.net

Table 5: Types of Compound Libraries in Drug Discovery

| Library Type | Design Principle | Application |

|---|---|---|

| Diversity-Oriented | Maximizes structural variety to explore a broad chemical space. | Initial screening to find novel chemical scaffolds. chemrxiv.org |

| Target-Focused | Compounds are designed based on the structural information of a specific target or target family (e.g., kinases). nih.gov | To increase hit rates for a known therapeutic target. nih.gov |

| Fragment-Based | Consists of small, low-complexity molecules ("fragments"). | To identify low-affinity binders that can be optimized into potent leads. researchgate.net |

| Virtual Library | A large, computationally generated collection of molecules that can be screened in silico. chemrxiv.org | To prioritize a smaller subset of compounds for synthesis and physical screening. chemdiv.com |

Emerging Research Applications and Future Directions

Development as Molecular Probes and Chemical Tools for Biological Research

The development of small molecules to probe biological systems is crucial for understanding complex cellular processes and validating new therapeutic targets. nih.gov Guanidine-containing compounds are well-suited for this role due to the unique properties of the guanidinium (B1211019) group. nih.gov

The cationic and hydrogen-bonding capabilities of the guanidinium group enable it to interact with negatively charged pockets in proteins, such as those found in enzyme active sites or receptor binding domains. researchgate.net This inherent affinity can be leveraged to design molecular probes. For 1-(4-Methoxybenzyl)guanidine (B1364018), the benzyl (B1604629) portion of the molecule provides a scaffold that can be readily modified. For instance, fluorophores or other reporter tags could be appended to the phenyl ring, creating a fluorescent probe to visualize biological targets or quantify interactions. thermofisher.com The methoxy (B1213986) group itself can influence the electronic properties and solubility of the probe, potentially enhancing its utility in cellular environments.

Furthermore, guanidine (B92328) derivatives can be used as chemical tools to modulate protein function. nih.gov By binding to specific sites, they can act as inhibitors or allosteric modulators, allowing researchers to study the physiological consequences of altering a protein's activity. The structure of 1-(4-Methoxybenzyl)guanidine hemisulfate could be a starting point for developing such tools, where variations in the substitution pattern on the benzyl ring could be explored to optimize potency and selectivity for a given biological target.

Identification of Novel Therapeutic Leads (Preclinical Development Focus)

The guanidine functional group is a cornerstone in a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and antidiabetic. researchgate.netnih.govnih.gov This broad bioactivity suggests that novel derivatives, including 1-(4-Methoxybenzyl)guanidine, are valuable candidates for preclinical drug discovery programs.

The discovery of new therapeutic leads often begins with screening compounds for desired biological effects. nih.gov Guanidine-containing molecules have been identified as promising leads against numerous diseases. tandfonline.comconsensus.app For example, their ability to interact with biological membranes and key enzymes has led to the development of potent antimicrobial agents. mdpi.comrsc.org The 4-methoxybenzyl moiety in this compound can enhance its lipophilicity, which may facilitate cell membrane permeability, a critical factor for intracellular drug targets. nih.gov

Preclinical development focuses on optimizing these initial "hit" compounds to improve their efficacy and drug-like properties. Structure-activity relationship (SAR) studies are central to this process. nih.gov By synthesizing and testing analogues of 1-(4-Methoxybenzyl)guanidine—for example, by altering the position of the methoxy group or introducing other substituents on the phenyl ring—researchers can systematically probe how structural changes affect biological activity. This iterative process is aimed at identifying a lead compound with a promising profile for further development. nih.govnih.gov

| Potential Therapeutic Area | Mechanism of Action of Guanidine Group | Potential Role of the 4-Methoxybenzyl Moiety |

|---|---|---|

| Anticancer | Interaction with cell cycle proteins, induction of apoptosis. nih.gov | Influences solubility and potential for specific interactions within protein binding sites. |

| Antimicrobial | Disruption of bacterial cell membranes, inhibition of essential enzymes. mdpi.com | Modulates lipophilicity, potentially enhancing membrane penetration. |

| Anti-inflammatory | Modulation of inflammatory signaling pathways. nih.gov | Provides a scaffold for further chemical modification to improve selectivity. |

| Neurodegenerative Disorders | Interaction with receptors and enzymes in the central nervous system. nih.gov | May affect blood-brain barrier permeability. |

Applications in Advanced Materials and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. researchgate.net The guanidinium cation is an exceptional building block in this field due to its planar geometry and ability to act as a multiple hydrogen-bond donor. researchgate.netineosopen.org This allows it to form highly stable, predictable, and intricate networks with complementary anions or neutral molecules. researchgate.netrsc.org

The compound this compound is a prime candidate for constructing novel supramolecular assemblies. The guanidinium group can form strong, charge-assisted hydrogen bonds with the sulfate (B86663) counter-ion, leading to the formation of well-defined crystalline lattices or layered materials. researchgate.net The benzyl groups, in turn, can engage in weaker, yet structurally significant, π–π stacking interactions, adding another layer of control over the final architecture. These self-assembly processes can be harnessed to create advanced materials with tailored properties. researchgate.net

Potential applications for such materials include:

Crystal Engineering: Designing crystalline solids with specific optical or electronic properties.

Anion Recognition: Creating host molecules that can selectively bind and sense specific anions, which is important in environmental monitoring and biological diagnostics. tandfonline.com

Functional Polymers: Incorporating the guanidinium moiety into polymers can create materials with unique catalytic or conductive properties. ineosopen.org

The presence of the methoxy group can further influence the packing of these materials in the solid state, providing a handle for fine-tuning their macroscopic properties.

Integration with High-Throughput Screening and Combinatorial Chemistry Paradigms

Modern drug discovery and materials science heavily rely on the rapid synthesis and evaluation of large numbers of compounds. bmglabtech.com High-throughput screening (HTS) allows for the automated testing of vast chemical libraries against biological or material targets to identify "hits." mdpi.comnuvisan.com Combinatorial chemistry provides the means to generate these libraries by systematically combining a set of chemical building blocks. nih.gov

The structure of this compound is well-suited for these approaches. It can be synthesized from simpler precursors, such as 4-methoxybenzylamine (B45378) and a guanylating agent. This modularity is key for combinatorial chemistry. mdpi.com By using a diverse set of substituted benzylamines and different guanylation reagents, a large library of related guanidine compounds can be rapidly synthesized. nih.govmdpi.com

This library can then be subjected to HTS to screen for a wide range of activities. nih.gov For instance, the compounds could be tested for their ability to inhibit a particular enzyme, block a receptor, or kill a pathogenic microbe. mdpi.com The data generated from HTS can quickly identify promising structures and reveal initial structure-activity relationships, guiding the next phase of lead optimization. bmglabtech.com The integration of automated synthesis and HTS significantly accelerates the discovery process for new therapeutic agents and functional materials based on the guanidine scaffold. nih.govmdpi.com

Rational Design of Next-Generation Guanidine-Based Agents with Enhanced Properties

Rational design aims to create new molecules with improved characteristics based on a detailed understanding of their structure and how it relates to their function. nih.govmdpi.com For guanidine-based agents, this involves modifying the molecular structure to enhance properties like binding affinity, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Starting from a lead compound like 1-(4-Methoxybenzyl)guanidine, computational modeling and structure-activity relationship (SAR) studies can guide the design of superior analogues. nih.govacs.org For example, if the target is a specific protein, molecular docking simulations can predict how modifications to the 4-methoxybenzyl group might improve its fit within the protein's binding site.

Key strategies in the rational design of next-generation guanidine agents include:

Scaffold Modification: The phenyl ring of the benzyl group can be replaced with other aromatic or heterocyclic systems to explore new interactions with the target.

Substituent Variation: The methoxy group can be moved to other positions or replaced with a variety of other functional groups (e.g., halogens, alkyls, nitro groups) to fine-tune electronic and steric properties. nih.gov

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation, often leading to increased potency and selectivity. acs.org

This knowledge-driven approach, which combines synthetic chemistry with computational tools and biological testing, is essential for transforming a simple guanidine derivative into a highly optimized agent for a specific application. nih.govmdpi.com

| Design Strategy | Objective | Example Modification to 1-(4-Methoxybenzyl)guanidine |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Identify key functional groups for activity. mdpi.com | Synthesize analogues with different substituents on the phenyl ring. |

| Bioisosteric Replacement | Improve pharmacokinetic or pharmacodynamic properties. | Replace the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring. |

| Conformational Restriction | Increase potency and selectivity by reducing conformational flexibility. acs.org | Incorporate the benzylamine (B48309) portion into a cyclic system like tetrahydroisoquinoline. |

| Prodrug Approach | Enhance delivery to the target site. | Attach a cleavable promoiety to the guanidine group. |

Q & A

Q. What are the key steps in synthesizing 1-(4-Methoxybenzyl)guanidine hemisulfate, and how can purity be ensured?

Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the 4-methoxybenzylguanidine backbone via nucleophilic substitution or condensation reactions, using precursors like 4-methoxybenzyl chloride and guanidine derivatives.